(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
CAS No.: 612803-67-5
Cat. No.: VC6467418
Molecular Formula: C14H15NO4S2
Molecular Weight: 325.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612803-67-5 |
|---|---|
| Molecular Formula | C14H15NO4S2 |
| Molecular Weight | 325.4 |
| IUPAC Name | propyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
| Standard InChI | InChI=1S/C14H15NO4S2/c1-2-7-19-12(16)5-6-15-13(17)11(21-14(15)20)9-10-4-3-8-18-10/h3-4,8-9H,2,5-7H2,1H3/b11-9+ |
| Standard InChI Key | HCFFNSTVMNJHMA-PKNBQFBNSA-N |
| SMILES | CCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Introduction
Synthesis
Although specific synthetic protocols for this compound are unavailable in the provided results, thiazolidinone derivatives are typically synthesized via:
-
Condensation reactions involving aldehydes or ketones with thiourea derivatives.
-
Cyclization processes using sulfur-containing reagents.
Potential Applications
Compounds with similar structures are known for:
-
Biological activity: Thiazolidinones are often explored for antimicrobial, anti-inflammatory, anticancer, and antiviral properties.
-
Pharmacological relevance: The furan moiety contributes to bioactivity by enhancing interactions with biological targets.
Analytical Characterization
Such compounds are typically characterized using:
-
NMR spectroscopy: For detailed structural elucidation.
-
Mass spectrometry (MS): To confirm molecular weight.
-
IR spectroscopy: To identify functional groups like esters, carbonyls, and thio groups.
Research Gaps
Further studies would be required to:
-
Elucidate the compound's synthesis pathway.
-
Investigate its pharmacological activity through in vitro and in vivo assays.
-
Explore its physicochemical properties (e.g., solubility, stability).
If you have access to additional resources or databases, these might provide more specific details about the compound. Let me know if you'd like me to refine or expand on any aspect!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume